molecular formula C13H11Cl2NO3 B1399905 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylic acid CAS No. 774605-58-2

3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylic acid

Cat. No. B1399905
CAS RN: 774605-58-2
M. Wt: 300.13 g/mol
InChI Key: CJHBOPAQVKEDHQ-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2,6-Dichlorophenyl” part suggests the presence of a phenyl (benzene) ring with chlorine atoms at the 2nd and 6th positions . The “5-isopropyl” indicates an isopropyl group attached to the 5th position of the isoxazole ring . The “4-carboxylic acid” part implies a carboxylic acid functional group at the 4th position of the isoxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Polymer Synthesis

3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylic acid is involved in the synthesis of thermotropic polyesters, which exhibit unique melting behaviors. These polyesters, characterized by differential scanning calorimetry and wide-angle X-ray scattering measurements, show potential in developing materials with specific thermal properties (Kricheldorf & Thomsen, 1992).

Cross-Coupling Reactions in Organic Chemistry

The carboxylic acid anion moiety of this compound serves as a directing group in regioselective cross-coupling reactions. This facilitates selective substitution in complex organic molecules, which is crucial for the development of pharmaceuticals and other organic compounds (Houpis et al., 2010).

Corrosion Inhibition

Compounds containing the this compound structure have been studied for their efficiency in inhibiting corrosion of metals in acidic media. These studies are essential for the development of more effective and environmentally friendly corrosion inhibitors (Bentiss et al., 2007).

Medicinal Chemistry

The structure of this compound is also explored in medicinal chemistry for the synthesis of compounds with potential biological activities. These activities include antimicrobial and anti-inflammatory properties, which are pivotal in developing new therapeutic agents (Karegoudar et al., 2008).

Safety and Hazards

The safety and hazards would depend on the specific properties of this compound. For instance, if it’s similar to other dichlorophenyl compounds, it might cause skin and eye irritation and may be harmful if swallowed .

Future Directions

The future directions would depend on the potential applications of this compound. For instance, if it shows promise as a drug, further studies could focus on optimizing its properties and evaluating its efficacy and safety .

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c1-6(2)12-10(13(17)18)11(16-19-12)9-7(14)4-3-5-8(9)15/h3-6H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHBOPAQVKEDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734730
Record name 3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

774605-58-2
Record name 3-(2,6-Dichlorophenyl)-5-(1-methylethyl)-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774605-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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